3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one
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Overview
Description
3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C9H6N2O3S2 and its molecular weight is 254.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- 4-Thiazolidinone derivatives, including those related to 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one, have been synthesized and evaluated for anticancer activity. A study found that certain derivatives showed promising antimitotic activity and low toxicity toward normal human blood lymphocytes (Buzun et al., 2021).
Antimicrobial Activity
- Novel compounds with a 2-thioxothiazolidin-4-one derivative structure have been synthesized and screened for antibacterial and antifungal activity. Some of these compounds showed potent activity against various bacterial strains like E. coli and S. aureus, as well as against the fungus C. albicans (B'Bhatt & Sharma, 2017).
Supramolecular Self-Assembly
- Research into the supramolecular assembly of thioxothiazolidinone derivatives has been conducted. These studies focus on the noncovalent interactions and the stabilization of the three-dimensional supramolecular frameworks, which have implications for material science (Andleeb et al., 2017).
Optical and Structural Properties
- The structural and optical properties of polymeric complexes containing thioxothiazolidin-4-one derivatives have been investigated. These studies are significant in the field of material science, particularly in understanding the interaction of these compounds with various forms of radiation (El-Ghamaz et al., 2017).
Anti-Toxoplasma Gondii Activity
- Certain thiazolidinone derivatives have been synthesized and evaluated for their activity against Toxoplasma gondii. These compounds demonstrated the potential to decrease the percentage of infection in cell models (Góes et al., 2011).
Antihyperglycemic Activity
- Some derivatives of 2-thioxothiazolidine-4-alkanoates have been explored for their antihyperglycemic activity. One such compound was found to display significant activity via partial agonist activity on PPARγ at the transcriptional level, which is relevant for diabetes treatment (Dighe et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
For instance, indole derivatives have been reported to affect various pathways related to the biological activities mentioned above .
Result of Action
Based on the activities of structurally similar compounds, it can be hypothesized that this compound may have a variety of effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-(2-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-3-1-2-4-7(6)11(13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUANGSRAWAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.